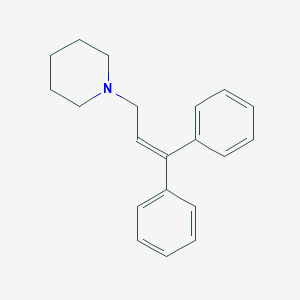
Piperidine, 1-(3,3-diphenylallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperidine, 1-(3,3-diphenylallyl)-” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . In the title compound, C22H27NO, the piperidine ring adopts a chair conformation .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Gastric Antisecretory Agents
- Piperidine derivatives such as 4-(diphenylmethyl)-1-piperidinemethanimine exhibit potent oral gastric antisecretory activity in rats. These compounds are being explored for their potential in treating peptic ulcer disease, with modifications to diminish anticholinergic activity (Scott et al., 1983).
Analytical Characterization and Synthesis
- Studies have been conducted on the synthesis and analytical characterization of diphenidine and its isomers. These substances are notable for their NMDA receptor activity, which is similar to ketamine, and are used in research settings (Wallach et al., 2015).
Biological Activities of Piperidine Derivatives
- Piperidine is an important class in medicinal chemistry, with derivatives showing diverse biological activities such as herbicidal, fungicidal, anticancer, and anesthetic properties. The synthesis and characterization of various piperidine derivatives have been a subject of significant research (Mubarak, 2017).
Corrosion Inhibition
- Piperidine and its derivatives, such as piperidones, have been investigated for their effectiveness as corrosion inhibitors for copper in sulfuric acid. These studies help in understanding the structure-dependent electron donor properties and adsorption mechanisms of these compounds (Sankarapapavinasam et al., 1991).
Antimicrobial Activities
- Certain piperidine derivatives have been synthesized and screened for antimicrobial activities against various bacterial strains. This research is pivotal in developing new antimicrobial agents (Ovonramwen et al., 2019).
Neuroleptic Agents
- Piperidine derivatives have been synthesized for use in metabolic studies related to neuroleptic agents. These compounds are significant in understanding the pharmacokinetics and dynamics of drugs affecting the central nervous system (Nakatsuka et al., 1981).
Anticancer Applications
- Piperidine and its major alkaloid, piperine, extracted from black pepper, have shown therapeutic potential against various cancers. Their influence on crucial signaling pathways in cancer development and progression highlights their significance in oncology research (Mitra et al., 2022).
Alkaloids from Mangroves
- Piperidine alkaloids have been isolated from mangrove species, contributing to the understanding of natural products and their potential pharmaceutical applications (Liu et al., 2010).
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs
Mode of Action
Piperidine derivatives have been found to have antiaggregatory and antioxidant effects . They have been observed to inhibit the phosphatidylinositor-3-kinase/Akt signaling pathway, which is crucial for the survival of certain cancer cells .
Biochemical Pathways
The compound interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
The compound has shown potential anticancer activity. For instance, it has been observed to induce apoptosis and cytotoxicity in certain tumor cells . Moreover, it has been found to restore GSH and cytokine levels (IFN γ, IL-2, and IL-4) in a dose-dependent manner .
Future Directions
The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates .
Relevant Papers
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCURCBRVYTAME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157075 |
Source


|
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13150-57-7 |
Source


|
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


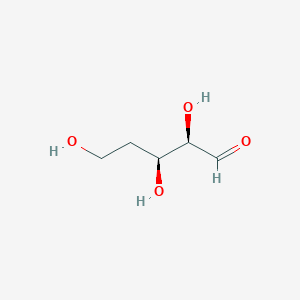
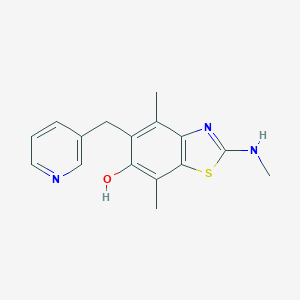
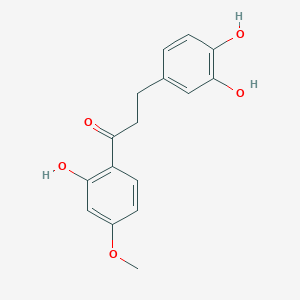

![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
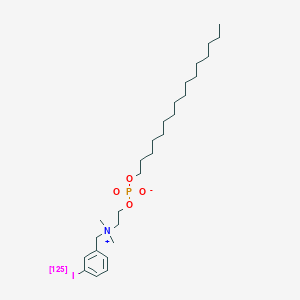
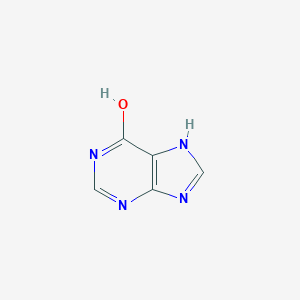
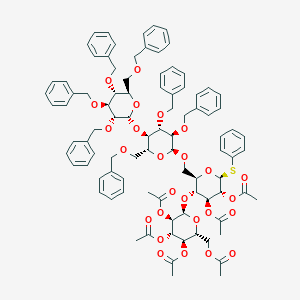
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)

